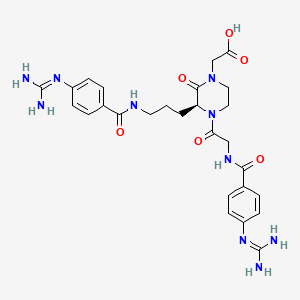

TAK-024

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H34N10O6 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C27H34N10O6/c28-26(29)34-18-7-3-16(4-8-18)23(41)32-11-1-2-20-25(43)36(15-22(39)40)12-13-37(20)21(38)14-33-24(42)17-5-9-19(10-6-17)35-27(30)31/h3-10,20H,1-2,11-15H2,(H,32,41)(H,33,42)(H,39,40)(H4,28,29,34)(H4,30,31,35)/t20-/m0/s1 |

InChI Key |

YKSPQSYSZRGOSU-FQEVSTJZSA-N |

Isomeric SMILES |

C1CN([C@H](C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |

Canonical SMILES |

C1CN(C(C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |

Synonyms |

2-(4-(2-((4-guanidinobenzoyl)amino)acetyl)-3-(3-((4-guanidinobenzoyl)amino)propyl)-2-oxopiperazinyl)acetic acid TAK 024 TAK-024 TAK024 |

Origin of Product |

United States |

Foundational & Exploratory

TAK-243: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243 is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE, also known as UBA1). As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE inhibition by TAK-243 represents a novel strategy in cancer therapy. This document provides an in-depth overview of the molecular mechanism of TAK-243, detailing its effects on cellular signaling pathways, summarizing key preclinical data, and outlining relevant experimental methodologies.

Core Mechanism of Action

TAK-243 exerts its anti-cancer effects by forming a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then non-covalently binds to and inhibits the ubiquitin-activating enzyme (UAE/UBA1)[1][2]. This action effectively blocks the initial and critical step of the ubiquitination cascade: the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes.

The inhibition of UAE leads to a rapid and global disruption of protein ubiquitination[1][2]. This has several profound consequences for cancer cells:

-

Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of non-ubiquitinated proteins, which would normally be targeted for degradation by the proteasome, leads to significant proteotoxic stress.[1][3] This overload of misfolded and unfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response originating in the endoplasmic reticulum (ER).[1][2]

-

Impairment of DNA Damage Repair (DDR): Ubiquitination is crucial for the DNA damage response. TAK-243 has been shown to impair DNA repair pathways, rendering cancer cells more susceptible to DNA-damaging agents.[4]

-

Cell Cycle Arrest and Apoptosis: The disruption of the finely tuned protein degradation necessary for cell cycle progression leads to cell cycle arrest.[5][6] Ultimately, the culmination of proteotoxic stress, UPR activation, and impaired DDR signaling drives cancer cells into apoptosis.[1][2]

Affected Signaling Pathways

The Ubiquitination Cascade

The primary pathway affected by TAK-243 is the ubiquitination cascade itself. By inhibiting UAE, TAK-243 prevents the downstream activation of E2 and E3 enzymes, leading to a global decrease in mono- and poly-ubiquitinated proteins.

Caption: Inhibition of the Ubiquitination Cascade by TAK-243.

The Unfolded Protein Response (UPR)

The accumulation of unfolded proteins due to UAE inhibition activates all three major branches of the UPR:

-

PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein translation while promoting the translation of specific stress-response proteins like ATF4 and CHOP, which are pro-apoptotic.[1][7]

-

IRE1 Pathway: Results in the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[1][7]

-

ATF6 Pathway: Involves the cleavage of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[1]

Caption: Activation of the Unfolded Protein Response by TAK-243.

DNA Damage Repair (DDR) Inhibition

Ubiquitination plays a pivotal role in signaling and coordinating DNA repair. TAK-243-mediated inhibition of UAE disrupts these processes, particularly affecting pathways that rely on mono-ubiquitination events. This includes the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, where the mono-ubiquitination of key proteins like FANCD2 and PCNA is essential for their function.[8] The impairment of these repair mechanisms can lead to the accumulation of DNA damage and synergize with DNA-damaging chemotherapies or radiation.[4][8]

Quantitative Data

Table 1: In Vitro Activity of TAK-243 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HCT-116 | Colon Cancer | UBCH10 E2 Thioester | IC50 | 1 ± 0.2 nM | [3] |

| WSU-DLCL2 | B-cell Lymphoma | Cell Viability | EC50 | Varies by study | [4] |

| MM1.S | Multiple Myeloma | Cell Viability | Varies | Varies | [1] |

| SCLC Cell Lines | Small Cell Lung Cancer | Cell Viability | EC50 (median) | 15.8 nmol/L | [6] |

| SCLC Cell Lines | Small Cell Lung Cancer | Cell Viability | EC50 (range) | 10.2 nmol/L - 367.3 nmol/L | [6] |

| Various Tumor Cells | Various | Cell Viability | - | 0.006 to 1.31 μM | [5][6] |

| ACC Cell Lines | Adrenocortical Carcinoma | Cell Viability | IC50 | Varies by cell line | [9] |

Table 2: In Vivo Antitumor Activity of TAK-243

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Biweekly (IV) | Significant tumor growth inhibition | [10] |

| HCT-116 | Colon Cancer | Biweekly (IV) | Significant tumor growth inhibition | [10] |

| PHTX-132Lu | Non-Small Cell Lung Cancer | Biweekly (IV) | Significant tumor growth inhibition | [10] |

| MM1.S | Multiple Myeloma | Biweekly (IV) | Significant tumor growth inhibition | [1][10] |

| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg twice weekly (SC) | Delayed tumor growth | [11] |

| H295R | Adrenocortical Carcinoma | 10 and 20 mg/kg twice weekly (IP) | Significant tumor growth inhibition | [9] |

| CU-ACC1 | Adrenocortical Carcinoma | 10 mg/kg | Significant tumor growth inhibition | [9] |

Experimental Protocols

Western Blot Analysis for Ubiquitination and UPR

Objective: To assess the effect of TAK-243 on protein ubiquitination and the activation of UPR pathways.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MM1.S) are cultured in appropriate media (e.g., McCoy's 5A or RPMI-1640) supplemented with 10% fetal bovine serum.[3] Cells are treated with varying concentrations of TAK-243 (e.g., 10 nM to 1 µM) or DMSO as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).[2][3]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer [150 mmol/L NaCl, 50 mmol/L Tris-HCl (pH 7.5), 1 mmol/L EDTA, 1% NP40, 0.1% SDS, and 0.5% sodium deoxycholate] supplemented with protease and phosphatase inhibitor cocktails.[2]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on Tris-Glycine gels and transferred to a PVDF membrane.[2]

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., total ubiquitin, p-PERK, p-eIF2α, ATF4, CHOP, cleaved PARP). Tubulin or GAPDH is used as a loading control.[3][12]

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot Experimental Workflow.

Cell Viability Assay

Objective: To determine the cytotoxic effects of TAK-243 on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).[9]

-

Drug Treatment: After 24 hours, cells are treated with a serial dilution of TAK-243 for 72 hours.[9]

-

Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or alamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific), which measure ATP levels or metabolic activity, respectively.[4][9]

-

Data Analysis: Luminescence or fluorescence is measured using a plate reader. IC50 or EC50 values are calculated by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of TAK-243 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or NOD-SCID) are used.[11]

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flanks of the mice.[13]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups. TAK-243 is administered via a specified route (e.g., intravenously, intraperitoneally, or subcutaneously) at a defined dose and schedule (e.g., 20 mg/kg, twice weekly).[9][11]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blotting, immunohistochemistry).[1]

Conclusion

TAK-243 represents a promising therapeutic agent that targets a fundamental cellular process often dysregulated in cancer. Its mechanism of action, centered on the inhibition of the ubiquitin-activating enzyme UAE, leads to a cascade of events including proteotoxic stress, UPR activation, and impairment of DNA damage repair, ultimately resulting in cancer cell death. The preclinical data strongly support its continued investigation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[1][6][8] This guide provides a foundational understanding for researchers and drug developers working to further elucidate the therapeutic potential of TAK-243.

References

- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facebook [cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Discovery and Development of TAK-243 (MLN7243): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a substrate-assisted covalent adduct with ubiquitin, TAK-243 prevents the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes, leading to a global disruption of protein ubiquitination.[3][4][5] This disruption of cellular protein homeostasis induces profound proteotoxic stress, triggers the unfolded protein response (UPR), impairs DNA damage repair pathways, and ultimately leads to cancer cell apoptosis.[1][3][6] Preclinical studies have demonstrated broad antitumor activity of TAK-243 across a range of hematological and solid tumor models, both as a monotherapy and in combination with other anticancer agents.[1][7][8] TAK-243 is currently being evaluated in clinical trials for various malignancies.[9][10][11] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to TAK-243.

Introduction: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis through the degradation of misfolded, damaged, or short-lived regulatory proteins.[1] The therapeutic potential of targeting the UPS has been validated by the clinical success of proteasome inhibitors.[1] TAK-243 represents a novel therapeutic strategy by targeting the initial and rate-limiting step of the ubiquitination cascade, catalyzed by the ubiquitin-activating enzyme (UAE/UBA1).[1][2] Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on a functional UPS, making them vulnerable to UAE inhibition.[12][13]

Mechanism of Action

TAK-243 is a mechanism-based inhibitor of UAE.[1] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to the adenylation site of UAE, effectively trapping the enzyme in an inactive state.[4][5] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a global decrease in mono- and poly-ubiquitinated proteins.[14][15] The downstream consequences of UAE inhibition are multifaceted and include:

-

Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of undegraded proteins triggers the UPR, an endoplasmic reticulum (ER) stress response pathway.[3][6] This is evidenced by the increased phosphorylation of PERK and eIF2α, and elevated levels of CHOP, ATF4, and XBP1s.[15][16]

-

Impairment of DNA Damage Repair: Ubiquitination plays a crucial role in the DNA damage response (DDR). TAK-243 has been shown to inhibit DNA double-strand break repair by preventing the monoubiquitination of key mediators like PCNA and FANCD2.[8][15]

-

Cell Cycle Arrest and Apoptosis: Disruption of the UPS leads to the accumulation of cell cycle regulatory proteins and pro-apoptotic factors, resulting in cell cycle arrest and programmed cell death.[1][5] TAK-243 induces apoptosis through the cleavage of caspase-3 and PARP.[14][17]

-

Abrogation of NF-κB Signaling: The NF-κB pathway, which is critical for the survival of many cancer cells, is regulated by ubiquitination. TAK-243 can abrogate NF-κB pathway activation.[14][18]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of TAK-243

| Target Enzyme/Assay | IC50 (nM) | Notes |

| Primary Target | ||

| UAE (UBA1) - UBCH10 E2 Thioester Assay | 1 ± 0.2 | Potent, mechanism-based inhibition.[14] |

| Selectivity against other E1-like Enzymes | ||

| Fat10-activating enzyme (UBA6) | 7 ± 3 | Shows activity against the other ubiquitin-activating E1 enzyme.[14][19] |

| NEDD8-activating enzyme (NAE) | 28 ± 11 | Weaker inhibition compared to UAE and UBA6.[14][19] |

| SUMO-activating enzyme (SAE) | 850 ± 180 | Demonstrates good selectivity over the SUMOylation pathway.[14][19] |

| ISG15-activating enzyme (UBA7) | 5,300 ± 2,100 | High degree of selectivity.[14][19] |

| Autophagy-activating enzyme (ATG7) | >10,000 | Minimal activity against the autophagy pathway.[14][19] |

| Cellular Activity (IC50) | ||

| Acute Myeloid Leukemia (AML) Cell Lines (OCI-AML2, TEX, U937, NB4) | 15 - 40 | 48-hour treatment.[15][16] |

| Primary AML Samples (n=18/21) | < 75 | 48-hour incubation, indicating activity in patient-derived cells.[15][16] |

| Multiple Myeloma Cell Lines (MM1.S, MOLP-8) | ~25 | 24-hour treatment.[17] |

| Primary Myeloma Patient Samples | 50 - 200 | 72-hour exposure.[6] |

| Small Cell Lung Cancer (SCLC) Cell Lines | Median: 15.8 (range: 10.2 - 367.3) | 6-day treatment.[20] |

Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |

| Acute Myeloid Leukemia (AML) | OCI-AML2 Subcutaneous | 20 mg/kg, s.c., twice weekly | Significantly delayed tumor growth (T/C = 0.02).[15][16] |

| Multiple Myeloma | MM1.S and MOLP-8 | 12.5 mg/kg or 25 mg/kg, IV, twice weekly for 2 weeks | Tumor growth inhibition of 60% and 73% at 14 days with the 12.5 mg/kg dose.[6] |

| Adrenocortical Carcinoma | H295R Subcutaneous | 20 mg/kg, i.p., for 29 days | Significantly inhibited tumor growth.[17][21] |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Intracardiac | 25 mg/kg | Decreased metastatic burden.[22] |

Experimental Protocols

UAE (UBA1) Enzyme Inhibition Assay (UBCH10 E2 Thioester Assay)

This assay measures the ability of TAK-243 to inhibit the transfer of ubiquitin from UAE to the E2 enzyme UBCH10.

-

Materials: Recombinant human UAE (UBA1), ubiquitin, UBCH10, ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), TAK-243, and a detection reagent for ubiquitin-E2 thioester formation (e.g., non-reducing SDS-PAGE followed by Western blot for ubiquitin or UBCH10).

-

Procedure:

-

Prepare a reaction mixture containing UAE, ubiquitin, and UBCH10 in the assay buffer.

-

Add varying concentrations of TAK-243 or DMSO vehicle control to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a non-reducing SDS-PAGE sample buffer.

-

Separate the reaction products by non-reducing SDS-PAGE to preserve the thioester bond.

-

Transfer the proteins to a membrane (e.g., PVDF) and perform a Western blot using an antibody against ubiquitin or UBCH10 to detect the formation of the UBCH10-ubiquitin thioester conjugate.

-

Quantify the band intensities to determine the extent of inhibition at each TAK-243 concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay assesses the cytotoxic effect of TAK-243 on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HCT-116, WSU-DLCL2, OCI-AML2), appropriate cell culture medium and supplements, 96-well plates, TAK-243, and a cell viability reagent (e.g., CellTiter-Glo, MTT, or alamarBlue).[17][20][21]

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of TAK-243 or DMSO vehicle control.

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).[6][15]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle-treated control and calculate the percentage of viable cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis for Pharmacodynamic Markers

This method is used to detect changes in protein ubiquitination and downstream signaling pathways following TAK-243 treatment.

-

Materials: Cancer cell lines, cell culture reagents, TAK-243, RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., against poly-ubiquitin, mono-ubiquitylated histone H2B, cleaved PARP, p-eIF2α, CHOP), and HRP-conjugated secondary antibodies.[14]

-

Procedure:

-

Culture cells and treat with various concentrations of TAK-243 or DMSO for different time points (e.g., 1, 2, 4, 8, 16, 24 hours).[14]

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the changes in the levels of the target proteins relative to a loading control (e.g., β-actin or tubulin).

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical study to evaluate the antitumor activity of TAK-243 in a mouse model.

-

Materials: Immunocompromised mice (e.g., SCID or NOD-SCID), cancer cell line for implantation (e.g., OCI-AML2), Matrigel (optional), TAK-243 formulation for in vivo administration, vehicle control, calipers for tumor measurement, and equipment for drug administration (e.g., syringes and needles).[15][17]

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10^6 H295R cells in Matrigel) into the flank of the mice.[17]

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer TAK-243 (e.g., 20 mg/kg, subcutaneously, twice weekly) or vehicle control to the respective groups.[15][16]

-

Measure the tumor volume (e.g., using the formula: (length x width^2)/2) and body weight of the mice regularly.

-

Continue the treatment for a predetermined period (e.g., 3 weeks).[17]

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ubiquitinated proteins).

-

Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) to assess efficacy.

-

Mandatory Visualizations

Caption: Mechanism of action of TAK-243 leading to cancer cell apoptosis.

Caption: Preclinical evaluation workflow for TAK-243.

Caption: Logical progression of TAK-243's drug development.

Conclusion

TAK-243 is a promising novel anticancer agent that targets a critical node in the ubiquitin-proteasome system. Its unique mechanism of action, potent and selective inhibition of UAE, and broad preclinical activity provide a strong rationale for its continued clinical development. The data and protocols summarized in this guide offer a comprehensive resource for researchers and clinicians interested in the biology of the UPS and the therapeutic potential of UAE inhibition. Further investigation into biomarkers of response and resistance will be crucial for optimizing the clinical application of TAK-243 and improving outcomes for cancer patients.

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abstract A164: The small molecule UAE inhibitor TAK-243 (MLN7243) prevents DNA damage repair and reduces cell viability/tumor growth when combined with radiation, carboplatin and docetaxel | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 9. Facebook [cancer.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A Phase 1, Open-Label, Multicenter, Dose Escalation Study to Assess the Safety and Tolerability of MLN7243, an Inhibitor of Ubiquitin-Activating Enzyme (UAE), in Adult Patients With Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. MLN7243 (TAK-243, AOB 87172) - Chemietek [chemietek.com]

- 14. selleckchem.com [selleckchem.com]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. glpbio.com [glpbio.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]

- 20. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

TAK-243: A Technical Guide to Ubiquitin-Activating Enzyme (UAE) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243 (formerly MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the cascade of ubiquitin conjugation that governs cellular protein homeostasis. By forming a substrate-assisted, covalent adduct with ubiquitin, TAK-243 effectively traps the enzyme, leading to a global shutdown of protein ubiquitination. This disruption of the UPS results in the accumulation of unfolded and misfolded proteins, inducing profound proteotoxic and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells. Preclinical studies have demonstrated TAK-243's broad antitumor activity across a range of hematological and solid tumor models. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and key experimental methodologies for studying TAK-243.

Mechanism of Action

TAK-243 is a mechanism-based inhibitor that targets the Ubiquitin-Activating Enzyme (UAE/UBA1), the principal E1 enzyme in the ubiquitin conjugation cascade. Its mechanism involves forming a TAK-243-ubiquitin adduct, which then binds to the E1 enzyme, preventing the transfer of ubiquitin to E2 enzymes. This action effectively halts the ubiquitination process, leading to a depletion of cellular ubiquitin conjugates.

The inhibition of UAE by TAK-243 disrupts multiple cellular processes that are dependent on protein ubiquitination. Key consequences include:

-

Proteotoxic Stress: The inability to tag proteins for degradation by the proteasome leads to the accumulation of misfolded and short-lived regulatory proteins. This accumulation induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.

-

Cell Cycle Arrest and Impaired DNA Damage Repair: The disruption of signaling events critical for cell cycle progression and the impairment of DNA damage repair pathways are direct consequences of UAE inhibition.

-

Apoptosis Induction: The culmination of proteotoxic stress, UPR activation, and cell cycle disruption leads to the induction of apoptosis, the programmed cell death of cancer cells.

Data Presentation

Table 1: In Vitro Activity of TAK-243 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | |

| TEX | Acute Myeloid Leukemia | 15-40 | |

| U937 | Acute Myeloid Leukemia | 15-40 | |

| NB4 | Acute Myeloid Leukemia | 15-40 | |

| MOLP-8 | Multiple Myeloma | ~25 | |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | |

| NCI-H196 | Small-Cell Lung Cancer | 367 | |

| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | |

| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | |

| NCI-H295R | Adrenocortical Carcinoma | >500 | |

| KB-3-1 | Epidermoid Carcinoma | 163 | |

| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | |

| HEK293/pcDNA3.1 | Embryonic Kidney | ~100-200 | |

| HEK293/ABCB1 | Embryonic Kidney | >1000 | |

| SW620 | Colorectal Adenocarcinoma | ~100-200 | |

| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | |

| GBM Cell Lines (various) | Glioblastoma Multiforme | 15.64 - 396.3 | |

| Primary GBM Cells (various) | Glioblastoma Multiforme | 23.42 - 936.8 |

Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |

| Adrenocortical Carcinoma | H295R | 10 and 20 mg/kg, intraperitoneally, twice weekly for 29 days | Significant reduction in tumor volume. | |

| Acute Myeloid Leukemia | OCI-AML2 (subcutaneous) | 20 mg/kg, subcutaneously, twice weekly | Significantly delayed tumor growth. | |

| Acute Myeloid Leukemia | Primary AML cells (intrafemoral) | 20 mg/kg, subcutaneously, twice weekly for 3 weeks | Reduced primary AML tumor burden. | |

| Diffuse Large B Cell Lymphoma | WSU-DLCL2 | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |

| Colon Cancer | HCT-116 | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |

| Non-Small Cell Lung Cancer | Primary PHTX-132Lu model | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |

| Multiple Myeloma | MM1.S | Dosed intravenously on days 0, 3, 7, 10, 14, and 17 | Antitumor activity assessed by tumor volume over time. | |

| Small-Cell Lung Cancer | JHU-LX33 CN PDX | 20 mg/kg | Modest tumor growth inhibition. | |

| Small-Cell Lung Cancer | SCRX-Lu149 CN PDX | 20 mg/kg | Significant tumor growth inhibition. |

Experimental Protocols

Cell Viability Assays

-

Principle: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of TAK-243 on cancer cell lines.

-

Methodology Overview (CellTiter-Glo®):

-

Seed cancer cells in 96-well plates at a predetermined density and allow for overnight adherence.

-

Treat cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration, typically 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50/EC50 value.

-

Western Blot Analysis of Ubiquitination

-

Principle: To qualitatively and quantitatively assess changes in total protein ubiquitination, specific ubiquitinated proteins, and markers of downstream signaling pathways following treatment with TAK-243.

-

Methodology Overview:

-

Treat cultured cells with various concentrations of TAK-243 for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against targets of interest (e.g., total ubiquitin, ubiquitinated histone H2B, cleaved PARP, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Xenograft Tumor Models

-

Principle: To evaluate the in vivo antitumor efficacy of TAK-243 in a living organism.

-

Methodology Overview:

-

Prepare a suspension of cancer cells in an appropriate medium.

-

Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or NOD-SCID).

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer TAK-243 via a specified route (e.g., intravenous, intraperitoneal, or subcutaneous) at a predetermined dose and schedule.

-

Monitor tumor volume and animal body weight regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for ubiquitinated proteins and apoptosis markers).

-

Mandatory Visualizations

Caption: TAK-243 Signaling Pathway

Caption: Experimental Workflow

Caption: Logical Relationship of Mechanism

An In-depth Technical Guide to the Cellular Effects of UBA1 Inhibition by TAK-243

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TAK-243 (MLN7243) is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS). By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the initial step of ubiquitination, leading to a cascade of cellular events that culminate in cancer cell death. This technical guide provides a comprehensive overview of the cellular effects of UBA1 inhibition by TAK-243, including its mechanism of action, impact on key signaling pathways, and detailed protocols for assessing its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the UPS.

Mechanism of Action

TAK-243 is a mechanism-based inhibitor of UBA1. It enters the cell and forms a stable, covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then binds to the active site of UBA1, preventing the enzyme from activating and transferring ubiquitin to E2 conjugating enzymes.[1][2] This blockade of the initial step of the ubiquitination cascade leads to a global decrease in protein ubiquitination, disrupting cellular protein homeostasis and inducing proteotoxic stress.[2][3]

Core Cellular Effects of UBA1 Inhibition

The inhibition of UBA1 by TAK-243 triggers a series of profound cellular consequences, ultimately leading to apoptosis in cancer cells. These effects are multifaceted and interconnected, highlighting the central role of the ubiquitin-proteasome system in maintaining cellular health.

Inhibition of Protein Ubiquitination and Accumulation of Free Ubiquitin

The primary and most immediate effect of TAK-243 is the potent inhibition of protein ubiquitination. This leads to a rapid decrease in both mono- and poly-ubiquitinated proteins within the cell.[1] Concurrently, as ubiquitin is no longer being conjugated to substrate proteins, there is an accumulation of free ubiquitin.[1][4] This disruption of the ubiquitin cycle is a key initiating event in the cellular response to TAK-243.

Induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded and unfolded proteins, which are normally targeted for degradation by the UPS, leads to significant stress on the endoplasmic reticulum (ER). This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring protein homeostasis.[1][5] TAK-243 has been shown to activate all three major branches of the UPR:

-

PERK (PKR-like ER kinase) Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively promotes the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4).[5][6][7] ATF4, in turn, upregulates the expression of pro-apoptotic proteins like CHOP (C/EBP homologous protein).[5][7]

-

IRE1 (Inositol-requiring enzyme 1) Pathway: IRE1 activation leads to the unconventional splicing of XBP1 mRNA, generating the active transcription factor XBP1s. XBP1s controls the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[5][6]

-

ATF6 (Activating transcription factor 6) Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[6]

In cancer cells, sustained and unresolved UPR activation due to TAK-243 treatment ultimately shifts the cellular response from pro-survival to pro-apoptotic.

Cell Cycle Arrest

Inhibition of UBA1 disrupts the tightly regulated degradation of key cell cycle proteins, leading to cell cycle arrest, primarily at the G2/M phase.[1][8] This is due to the stabilization of proteins that control cell cycle checkpoints. The accumulation of cells in the G2/M phase prevents them from undergoing mitosis, ultimately contributing to the anti-proliferative effects of TAK-243.

DNA Damage

TAK-243 treatment has been shown to induce DNA damage.[5][8] The precise mechanisms are still under investigation but are thought to involve the impairment of DNA damage repair pathways that are dependent on ubiquitination.[3] The accumulation of DNA damage serves as an additional signal for the induction of apoptosis.

Induction of Apoptosis

The culmination of proteotoxic stress, unresolved UPR, cell cycle arrest, and DNA damage is the induction of apoptosis.[1][5][9] TAK-243 treatment leads to the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[6][8]

Quantitative Data on TAK-243 Cellular Activity

The following tables summarize the in vitro cytotoxic activity of TAK-243 across a range of cancer cell lines.

Table 1: IC50/EC50 Values of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Duration (hours) | Reference |

| SCLC Lines | Small Cell Lung Cancer | Median: 15.8 (Range: 10.2-367.3) | 72 | [4] |

| NCI-H1184 | Small Cell Lung Cancer | 10 | 72 | [4] |

| NCI-H196 | Small Cell Lung Cancer | 367 | 72 | [4] |

| ACC Lines | Adrenocortical Carcinoma | 72 | [10] | |

| CU-ACC1 | Adrenocortical Carcinoma | ~50 | 72 | [10] |

| CU-ACC2 | Adrenocortical Carcinoma | ~20 | 72 | [10] |

| NCI-H295R | Adrenocortical Carcinoma | ~86 | 72 | [1] |

| GBM Lines | Glioblastoma | 15.64 - 396.3 | 72 | [9] |

| Myeloma Lines | Multiple Myeloma | 50 - 200 | 72 | [8] |

| AML Lines | Acute Myeloid Leukemia | 15 - 40 | 48 | [11] |

| Colon Lines | Colon Carcinoma | |||

| KB-3-1 | Colon Carcinoma | 163 | Not Specified | [12] |

| KB-C2 (ABCB1+) | Colon Carcinoma (Resistant) | 6096 | Not Specified | [12] |

Table 2: Effects of TAK-243 on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction (Markers) | Reference |

| MiaPaCa-2 | 300 nM TAK-243 (24h) | Accumulation in S and G2/M phases | Increased cleaved caspase-3 | [3] |

| CU-ACC1/2 | 100 nM TAK-243 | Accumulation in G2/M | Increased PARP cleavage | [10] |

| DLBCL lines | 30-180 nM TAK-243 (24h) | Not specified | Dose-dependent increase in Annexin V positive cells | [13] |

| MM1.S | Varied concentrations TAK-243 | Not specified | Increased cleaved caspase-3, -7, -8, -9; increased Annexin V | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of TAK-243.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

TAK-243

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of TAK-243 in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Treat the cells with various concentrations of TAK-243 and the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of TAK-243 and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is for the detection of changes in protein ubiquitination, UPR markers, and apoptosis markers following TAK-243 treatment.

Materials:

-

Cancer cell lines

-

TAK-243

-

DMSO

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ubiquitin, anti-UBA1, anti-p-PERK, anti-p-IRE1α, anti-ATF4, anti-CHOP, anti-cleaved PARP, anti-c-Myc, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat cells with TAK-243 or DMSO for the desired time points.

-

Harvest cells and lyse them in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the appropriate dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

TAK-243

-

DMSO

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with TAK-243 or DMSO for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

TAK-243

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with TAK-243 or DMSO for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate gating to differentiate between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Conclusion

TAK-243, as a potent and selective inhibitor of UBA1, represents a promising therapeutic strategy for a variety of cancers. Its mechanism of action, centered on the disruption of the ubiquitin-proteasome system, leads to a cascade of cellular events including proteotoxic stress, UPR activation, cell cycle arrest, and ultimately apoptosis. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the cellular effects of UBA1 inhibition and to explore the full therapeutic potential of TAK-243 in preclinical and clinical settings. The ongoing clinical trials will continue to shed light on the efficacy and safety of this novel anti-cancer agent.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]

- 2. Co-IP and ubiquitination assay [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ch.promega.com [ch.promega.com]

- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. promega.com [promega.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

TAK-243's Induction of the Endoplasmic Reticulum Stress Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-243, a first-in-class small molecule inhibitor, targets the Ubiquitin-Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the entire ubiquitin cascade, leading to the accumulation of polyubiquitinated proteins.[3][4] This disruption of protein homeostasis induces significant proteotoxic stress, primarily manifesting as Endoplasmic Reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[1][5] This guide provides an in-depth technical overview of the TAK-243-induced ER stress pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Core Mechanism of Action

TAK-243's primary mechanism involves the inhibition of UBA1, which is crucial for the initial step of ubiquitin activation.[2] This inhibition leads to a cellular state where proteins destined for degradation via the proteasome accumulate, triggering the UPR. The UPR is a tripartite signaling network originating from the ER, orchestrated by three sensor proteins: PERK, IRE1α, and ATF6.[1][5] Activation of these pathways aims to restore ER homeostasis but can pivot to induce apoptosis if the stress is prolonged or severe.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of TAK-243 and its impact on the expression of key ER stress markers in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Duration |

| MM1.S | Multiple Myeloma | ~50 | Not Specified |

| U266 | Multiple Myeloma | ~200 | Not Specified |

| SU-DHL4 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified |

| SU-DHL10 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified |

| CU-ACC1 | Adrenocortical Carcinoma | 25 | 72 hours |

| CU-ACC2 | Adrenocortical Carcinoma | 50 | 72 hours |

| NCI-H295R | Adrenocortical Carcinoma | >1000 | 72 hours |

| SW-13 | Adrenocortical Carcinoma | 100 | 72 hours |

| U251 | Glioblastoma | 15.64 - 396.3 | 72 hours |

| LN229 | Glioblastoma | 15.64 - 396.3 | 72 hours |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | 3 days |

| NCI-H196 | Small-Cell Lung Cancer | 367 | 3 days |

| BT-549 | Triple-Negative Breast Cancer | Not Specified | Not Specified |

| CAL-51 | Triple-Negative Breast Cancer | Not Specified | Not Specified |

Table 2: Quantitative Changes in ER Stress Marker Expression Following TAK-243 Treatment

| Cell Line | Protein Marker | Fold Change (approx.) | Treatment Conditions |

| BT-549 | NOXA | 12.5-fold increase | 1µM TAK-243 for 24 hours |

| CAL-51 | NOXA | 18.4-fold increase | 1µM TAK-243 for 24 hours |

| HCE-T (normal tissue-derived) | NOXA | 2-fold increase | 1µM TAK-243 for 24 hours |

| Human Islets | GRP78 | 1.47-fold increase | High Glucose |

| Human Islets | sXBP1 (mRNA) | 2.06-fold increase | High Glucose |

| Human Islets | ATF4 (mRNA) | 1.93-fold increase | High Glucose |

Signaling Pathways

The inhibition of UBA1 by TAK-243 leads to the accumulation of unfolded and misfolded proteins in the ER, which in turn activates the three branches of the UPR.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of TAK-243 on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

TAK-243 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of TAK-243 in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of ER Stress Markers

This protocol is for detecting the expression levels of key ER stress proteins.

Materials:

-

Cell lysates from TAK-243 treated and control cells

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α, anti-ATF6, anti-β-actin). Specific antibody details are in Table 3.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Table 3: Recommended Antibodies for Western Blotting

| Target Protein | Host Species | Dilution | Supplier (Cat. No.) |

| GRP78/BiP | Rabbit | 1:1000 | Novus Biologicals (NBP1-06277SS) |

| p-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology (#3179) |

| PERK | Rabbit | 1:1000 | Cell Signaling Technology (#5683) |

| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology (#3597) |

| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology (#9722) |

| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology (#11815) |

| CHOP | Mouse | 1:1000 | Cell Signaling Technology (#2895) |

| IRE1α | Rabbit | 1:1000 | Cell Signaling Technology (#3294) |

| p-IRE1α (Ser724) | Rabbit | 1:1000 | Novus Biologicals (NB100-2323SS) |

| ATF6 | Rabbit | 1:500-1:1000 | iReal Biotechnology (IR132-533) |

| β-Actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |

Immunoprecipitation of Polyubiquitinated Proteins

This protocol is for the enrichment of polyubiquitinated proteins from cell lysates.

Materials:

-

Cell lysates from TAK-243 treated and control cells

-

Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 5 mM EDTA) with 10 mM N-ethylmaleimide (NEM) and protease inhibitors.

-

Dilution Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with NEM and protease inhibitors.

-

Anti-polyubiquitin antibody (e.g., clone FK2) or Tandem Ubiquitin Binding Entities (TUBEs).

-

Protein A/G magnetic beads.

-

Wash Buffer (0.1% Triton X-100 in PBS).

-

Elution Buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Lyse cells in Denaturing Lysis Buffer and boil for 10 minutes to denature proteins and inactivate deubiquitinases (DUBs).

-

Dilute the lysate 10-fold with Dilution Buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-polyubiquitin antibody or TUBEs overnight at 4°C.

-

Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-ubiquitinated protein complexes.

-

Wash the beads three times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Elution Buffer.

-

Analyze the eluate by Western blotting with antibodies against specific proteins of interest.

Conclusion

TAK-243 represents a potent therapeutic strategy that exploits the reliance of cancer cells on the ubiquitin-proteasome system. Its mechanism of action, centered on the induction of overwhelming ER stress, provides a clear rationale for its anti-neoplastic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate cellular responses to UBA1 inhibition and for those involved in the continued development of this and similar therapeutic agents. Further investigation into the nuanced interplay between the UPR branches and downstream apoptotic pathways will continue to illuminate the full potential of targeting the apex of the ubiquitin cascade in cancer therapy.

References

- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

TAK-243: A Technical Overview of Preclinical Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme in the ubiquitin conjugation cascade, UBA1 plays a critical role in regulating protein ubiquitination and subsequent degradation by the proteasome.[1][3] Its inhibition represents a novel therapeutic strategy in oncology. Preclinical studies have demonstrated that TAK-243 exhibits broad antitumor activity across a range of hematological and solid tumor models.[4][5] This document provides an in-depth technical guide on the preclinical antitumor activity of TAK-243, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

TAK-243 functions as a mechanism-based inhibitor of UBA1.[3][6] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to the adenylation site of UBA1, trapping the enzyme in an inactive state. This action prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby globally disrupting protein ubiquitination.[4][5] The downstream consequences of UBA1 inhibition are profound and multifaceted, leading to:

-

Proteotoxic Stress: The accumulation of ubiquitinated proteins induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][7]

-

Cell Cycle Arrest: Disruption of ubiquitin signaling impairs cell cycle progression.[3][7]

-

Impaired DNA Damage Repair: The DNA damage response, which is heavily reliant on ubiquitination, is compromised.[3][8]

-

Apoptosis: The culmination of these cellular stresses leads to programmed cell death.[4][7]

TAK-243 demonstrates selectivity for UBA1 over other E1 enzymes like UBA6, NAE, SAE, and ATG7.[6]

In Vitro Antitumor Activity

TAK-243 has demonstrated potent cytotoxic activity across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical studies are summarized below.

Table 1: In Vitro Activity of TAK-243 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | 23 | [9] |

| TEX | Acute Myeloid Leukemia | 15-40 | [9] |

| U937 | Acute Myeloid Leukemia | 15-40 | [9] |

| NB4 | Acute Myeloid Leukemia | 15-40 | [9] |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | [8] |

| NCI-H196 | Small-Cell Lung Cancer | 367 | [8] |

| MM1.S | Multiple Myeloma | Not specified | [10] |

| MOLP-8 | Multiple Myeloma | Not specified | [10] |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | Not specified | [7] |

| H295R | Adrenocortical Carcinoma | Not specified | [4] |

| CU-ACC1 | Adrenocortical Carcinoma | Not specified | [4] |

Note: IC50/EC50 values can vary based on experimental conditions such as assay type and duration of drug exposure.

In Vivo Antitumor Efficacy

The antitumor activity of TAK-243 has been confirmed in various xenograft models of human cancers.

Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Acute Myeloid Leukemia | OCI-AML2 subcutaneous xenograft | 20 mg/kg, twice weekly | Significant delay in tumor growth (T/C = 0.02) | [2][9] |

| Diffuse Large B-cell Lymphoma | OCI-LY3 xenograft | 10 and 20 mg/kg, twice weekly | Delayed tumor growth | [7] |

| Adrenocortical Carcinoma | H295R xenograft | 20 mg/kg | Significant tumor growth inhibition | [5] |

| Multiple Myeloma | MM1.S and MOLP-8 xenografts | 12.5 mg/kg twice weekly or 25 mg/kg once weekly | Tumor growth inhibition | [10] |

T/C: Treatment/Control ratio, a measure of antitumor efficacy.

Combination Therapies and Resistance Mechanisms

Combination Strategies

Preclinical studies have explored the synergistic potential of TAK-243 with other anticancer agents. In adrenocortical carcinoma (ACC) models, TAK-243 showed synergistic or additive effects when combined with mitotane, etoposide, and cisplatin.[4][11] Furthermore, strong synergy was observed with BCL2 inhibitors like venetoclax and navitoclax in ACC preclinical models.[4][5] In multiple myeloma, TAK-243 demonstrated synergy with doxorubicin, melphalan, and panobinostat.[10]

Mechanisms of Resistance

Two primary mechanisms of resistance to TAK-243 have been identified in preclinical models:

-

Drug Efflux: The multidrug resistance protein 1 (MDR1 or ABCB1) can actively transport TAK-243 out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[4][12][13]

-

UBA1 Mutations: Acquired missense mutations in the adenylation domain of UBA1 can reduce the binding of TAK-243 to its target, leading to drug resistance.[2][9][14]

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of TAK-243 or vehicle control for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control. IC50/EC50 values are calculated using non-linear regression analysis.

Western Blotting for Pharmacodynamic Markers

-

Cell Lysis: Cells treated with TAK-243 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., ubiquitinated proteins, cleaved caspase-3, UPR markers).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: A specified number of human cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or NOD-SCID).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. TAK-243 is administered via a specified route (e.g., subcutaneous injection) and schedule.

-

Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored as indicators of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pharmacodynamic markers by western blotting or immunohistochemistry to confirm target engagement.[5][7]

Visualizations

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ashpublications.org [ashpublications.org]

- 10. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]

- 13. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of TAK-243 on Protein Ubiquitination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as Ubiquitin-like Modifier Activating Enzyme 1 (UBA1).[1] As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a pivotal process that governs protein homeostasis and a multitude of cellular signaling pathways. The dysregulation of the UPS is a well-established hallmark of various malignancies, rendering it a compelling target for therapeutic intervention. TAK-243 has demonstrated robust anti-tumor activity in a broad spectrum of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the core mechanism of TAK-243, its impact on protein ubiquitination, and detailed methodologies for its investigation.

Core Mechanism of Action

TAK-243 is a mechanism-based inhibitor that functions through substrate-assisted inhibition. The process begins with the ATP-dependent formation of a covalent adduct between TAK-243 and ubiquitin. This TAK-243-ubiquitin adduct then mimics the natural ubiquitin-adenylate intermediate. By binding tightly to the adenylation site of UAE, the adduct effectively prevents the enzyme from processing subsequent ubiquitin molecules. This action halts the entire ubiquitination cascade at its initial step.[2][3]

The inhibition of UAE by TAK-243 leads to a rapid and global depletion of ubiquitin conjugates, which in turn results in the accumulation of unmodified substrate proteins. This disruption of protein homeostasis induces significant proteotoxic stress and triggers several critical downstream cellular responses, including:

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins within the ER activates the UPR. Prolonged and unresolved ER stress ultimately leads to the induction of apoptosis.[4][5]

-

Cell Cycle Arrest: The timely degradation of key cell cycle regulatory proteins, such as cyclins, is dependent on ubiquitination. Inhibition of this process by TAK-243 disrupts the normal cell cycle progression, leading to arrest.[6]

-

Impairment of DNA Damage Repair: Many proteins involved in DNA damage response and repair pathways are regulated by ubiquitination. TAK-243-mediated inhibition of their ubiquitination sensitizes cancer cells to DNA-damaging agents.[3]

-

Abrogation of NF-κB Signaling: The pro-survival NF-κB signaling pathway, which is constitutively active in many cancers, is dependent on ubiquitination for its activation. TAK-243 treatment effectively abrogates this signaling cascade.[5]

Quantitative Data: In Vitro Cytotoxicity of TAK-243

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of TAK-243 in various cancer cell lines, as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM1.S | Multiple Myeloma | 25 | [4] |

| U266 | Multiple Myeloma | 250 | [4] |

| RPMI 8226 | Multiple Myeloma | >1000 | [4] |

| KAS-6/1 V10R | Multiple Myeloma (Bortezomib-resistant) | N/A | [4] |

| HCT-116 | Colorectal Carcinoma | N/A | |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | N/A |

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | [3] |

| NCI-H196 | Small-Cell Lung Cancer | 367 | [3] |

| SCLC (median of 26 cell lines) | Small-Cell Lung Cancer | 15.8 | [3] |

Experimental Protocols

Western Blot Analysis of Protein Ubiquitination

Principle: This protocol is designed to detect changes in the levels of total ubiquitin conjugates, specific ubiquitinated proteins, and markers of downstream signaling pathways (e.g., ER stress, apoptosis) following treatment with TAK-243.[2][4][5][6]

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of TAK-243 concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation (RIPA) buffer [20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM NaF, 1 mM sodium phosphate, 1 mM NaVO3, 1 mM EDTA, and 1 mM EGTA] supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[5]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and typical dilutions include:

-

Anti-Ubiquitin (P4D1): 1:1000

-

Anti-Ubiquityl-Histone H2B: 1:1000

-

Anti-PARP: 1:1000

-

Anti-Cleaved Caspase-3: 1:1000

-

Anti-PERK: 1:1000

-

Anti-p-eIF2α: 1:1000

-

Anti-ATF4: 1:1000

-

Anti-CHOP: 1:1000

-

Anti-β-actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Cell Viability Assays (MTT and CellTiter-Glo®)

Principle: To determine the cytotoxic effects of TAK-243 and calculate the IC50 or EC50 values. The MTT assay measures metabolic activity via the reduction of a tetrazolium salt, while the CellTiter-Glo® assay quantifies ATP levels as an indicator of cell viability.[7][8][9][10][11][12]

Methodology (General):

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of TAK-243 (e.g., 0.1 nM to 10 µM) in culture medium. Include a vehicle control (DMSO).

-

Incubate the plates for a specified duration (typically 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Following the 72-hour incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [9][10][11][12]

-

After the 72-hour incubation, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

Caspase Activity Assay

Principle: To quantify the activity of executioner caspases (e.g., caspase-3/7) as a measure of apoptosis induction by TAK-243. The assay utilizes a fluorogenic substrate that is cleaved by active caspases to produce a fluorescent signal.[13][14][15]

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with TAK-243 as described for the Western blot protocol.

-